2-Bromo-3-methoxybutane-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxybutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKBTDWTYPQWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C(CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Methoxybutane 1,4 Diol
Retrosynthetic Analysis of the 2-Bromo-3-methoxybutane-1,4-diol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. deanfrancispress.com
The primary disconnection points for this compound involve the carbon-bromine and carbon-oxygen bonds. Key retrosynthetic disconnections can be visualized as follows:
C-Br Bond Disconnection: This leads back to a diol precursor, 3-methoxybutane-1,4-diol. The challenge then becomes the regioselective bromination of this precursor.
C-O (Methoxy) Bond Disconnection: This suggests a brominated diol precursor, 2-bromo-butane-1,3,4-triol. The subsequent step would involve the selective methylation of the C3 hydroxyl group.
C-C Bond Disconnection: A more fundamental disconnection could break the C2-C3 bond, leading to two-carbon fragments. However, this approach is generally more complex for this specific target.
A primary and logical retrosynthetic pathway points towards an alkene precursor, specifically a butenediol derivative. This allows for the simultaneous or sequential introduction of the bromo and methoxy (B1213986) functionalities across the double bond.
Based on the disconnection strategies, several key precursors can be identified:
Butenediols: Commercially available butenediols, such as 2-butene-1,4-diol, serve as versatile starting materials. Both cis and trans isomers are available, offering potential for stereocontrol during synthesis.
3-Methoxybutane-1,4-diol: While not as common as butenediols, this precursor could be synthesized from commercially available starting materials. Its direct bromination would be a potential route to the target molecule.
Allyl Bromide and Formaldehyde: These simple, inexpensive starting materials can be used to construct the carbon backbone of the target molecule. google.com
The availability and cost of these precursors are critical considerations in designing an efficient and practical synthesis.
Approaches to Brominated Butane Diols
The introduction of a bromine atom onto the butane-1,4-diol scaffold is a crucial step. Several methods can be employed, with a focus on achieving the desired regioselectivity and stereoselectivity.
The halogenation of alkenes is a well-established reaction in organic synthesis. nih.govnih.gov When applied to an unsaturated diol precursor like 2-butene-1,4-diol, the reaction can proceed with a high degree of stereoselectivity. nih.gov The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a nucleophile in an anti-addition fashion. masterorganicchemistry.comyoutube.com
The choice of the cis or trans isomer of the starting butenediol can influence the stereochemical outcome of the final product. For example, the bromination of trans-2-butene-1,4-diol would be expected to yield a different diastereomer compared to the bromination of cis-2-butene-1,4-diol.
The formation of a halonium ion intermediate during the bromination of an alkene provides an opportunity for regioselective functionalization. masterorganicchemistry.comstackexchange.com In the context of synthesizing this compound, the reaction can be carried out in the presence of methanol. youtube.com
The mechanism involves the initial formation of a bromonium ion from the reaction of the alkene with a bromine source (e.g., Br₂). Methanol, acting as a nucleophile, can then attack one of the carbons of the bromonium ion. This attack is generally regioselective, favoring the more substituted carbon, and proceeds with anti-stereochemistry. masterorganicchemistry.com This approach allows for the simultaneous introduction of both the bromine atom and the methoxy group in a single step.
Introduction of the Methoxy Moiety
The methoxy group can be introduced at various stages of the synthesis, either before or after the bromination step.
If a brominated diol is used as a precursor, the methoxy group can be introduced via a Williamson ether synthesis. This would involve deprotonating one of the hydroxyl groups to form an alkoxide, which then acts as a nucleophile to displace a suitable leaving group, such as a methyl iodide or dimethyl sulfate. The challenge in this approach lies in the selective methylation of the desired hydroxyl group in the presence of other reactive functionalities.
Alternatively, as discussed in the previous section, the methoxy group can be introduced concurrently with the bromine atom through a bromination reaction in the presence of methanol. youtube.com This method offers the advantage of efficiency by combining two synthetic steps into one. The regioselectivity of the methanol attack on the bromonium ion intermediate is a key factor in the success of this approach. The electron-releasing nature of the methoxy group can influence the reactivity of the molecule in subsequent steps. byjus.comlearncbse.in
Etherification Strategies for Hydroxyl Groups
The introduction of a methoxy group onto the butane-1,4-diol backbone is a critical step in the synthesis of this compound. Etherification of diols can be a complex process, often requiring careful selection of reagents and conditions to achieve regioselectivity and avoid competing reactions.
A common strategy for etherification involves the use of a methylating agent in the presence of a base. For instance, reacting a suitable diol precursor with a reagent like methyl iodide or dimethyl sulfate can introduce the methoxy group. The choice of base is crucial; a strong base like sodium hydride is often used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then attack the methylating agent.
However, in the context of a diol, achieving mono-methylation at a specific position without affecting the other hydroxyl group can be challenging. Protective group strategies are often employed to circumvent this issue. One of the hydroxyl groups can be selectively protected, followed by methylation of the unprotected hydroxyl group, and subsequent deprotection to yield the desired methoxy-substituted diol.
Another approach involves the acid-catalyzed addition of methanol to a double bond in an unsaturated precursor. This method's viability depends on the availability of a suitable starting material with a double bond at the desired position for methoxy group installation.
The table below summarizes potential etherification strategies for hydroxyl groups in diol systems.
| Strategy | Reagents | Key Considerations |
| Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Requires selective deprotonation or protection of one hydroxyl group to ensure regioselectivity. |
| Acid-Catalyzed Etherification | Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄) | Can be prone to side reactions like elimination, and may require high temperatures. |
| Oxymercuration-Demercuration | Alkene, Hg(OAc)₂, CH₃OH, then NaBH₄ | Offers good regioselectivity for Markovnikov addition of the methoxy group but involves toxic mercury reagents. |
| Alkoxymercuration-Demercuration | Alkene, Hg(OTFA)₂, CH₃OH, then NaBH₄ | A variation of oxymercuration with different mercury salts, potentially offering different reactivity or selectivity. |
Stereocontrol in Methoxy Group Installation
Achieving the desired stereochemistry during the introduction of the methoxy group is a significant challenge in the synthesis of this compound, which has two chiral centers. The spatial arrangement of the bromo and methoxy groups relative to each other is critical and can significantly influence the properties and subsequent reactivity of the molecule.
One approach to control stereochemistry is to start with a precursor that already possesses the desired stereochemistry at one or more centers. For example, using a chiral diol as a starting material can set the stereochemistry of the hydroxyl groups, which can then be selectively functionalized.
Substrate-controlled diastereoselective reactions are another powerful tool. The existing stereocenter(s) in the substrate can direct the incoming methoxy group to a specific face of the molecule. For instance, in an epoxide ring-opening reaction, the nucleophilic attack of a methoxide ion can proceed via an S(_N)2 mechanism, leading to an inversion of configuration at the attacked carbon and a predictable stereochemical outcome.
The use of chiral catalysts or reagents can also induce enantioselectivity in the methoxy group installation. For example, a chiral Lewis acid could coordinate to the substrate in a way that blocks one face of the molecule, directing the methoxy group to the other.
The following table outlines some strategies for stereocontrol in the installation of a methoxy group.
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilizes a readily available chiral starting material to introduce the desired stereochemistry. | Starting with a chiral tartrate derivative to set the stereochemistry of the diol backbone. |
| Substrate-Controlled Diastereoselection | An existing stereocenter in the molecule directs the approach of the incoming reagent. | Ring-opening of a chiral epoxide with a methoxide nucleophile. |
| Chiral Auxiliary | A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is later removed. | Attaching a chiral auxiliary to a precursor to direct the methylation of a hydroxyl group. |
| Asymmetric Catalysis | A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. | Using a chiral Lewis acid to catalyze the addition of methanol to an enone. |
Integrated Multi-step Syntheses of this compound
The synthesis of this compound typically involves a sequence of reactions to introduce the required functional groups with the correct regiochemistry and stereochemistry. These multi-step syntheses can be designed as either stepwise functional group interconversions or more efficient one-pot or cascade sequences.
Stepwise Functional Group Interconversions
A stepwise approach allows for the isolation and purification of intermediates at each stage, which can be advantageous for optimizing individual reaction steps and characterizing the products. A plausible synthetic route could start from a readily available four-carbon precursor, such as a butene or butanediol derivative.
One potential pathway begins with the dihydroxylation of an appropriate alkene to form a diol. organic-chemistry.org This can be followed by selective protection of one hydroxyl group, etherification of the other, and then deprotection. Finally, a regioselective bromination would yield the target compound. The order of these steps is critical to avoid unwanted side reactions and to ensure the correct placement of the functional groups.
For example, starting from 2-butene-1,4-diol, a possible sequence could be:
Epoxidation: Formation of an epoxide from the double bond.
Regioselective Epoxide Opening: Opening the epoxide with a methoxide source to introduce the methoxy group and a hydroxyl group with a specific stereochemical relationship.
Bromination: Introduction of the bromine atom, potentially via the opening of a cyclic intermediate or by substitution of a hydroxyl group.
A patent describes a two-step synthesis starting from 2-butyne-1,4-diol, involving electrophilic bromination followed by a selective reduction to yield the target compound with 78% purity.
One-Pot and Cascade Reaction Sequences
A hypothetical one-pot synthesis of this compound could involve the simultaneous bromination and methoxylation of a suitable alkene precursor. This would require careful control of reaction conditions and the choice of reagents to ensure that both functional groups are added in the desired manner.
Cascade reactions, where the product of one reaction immediately becomes the substrate for the next in a continuous sequence, can also be envisioned. For example, the opening of an epoxide with a bromide source could generate a bromohydrin, which then undergoes an in-situ etherification.
While specific one-pot syntheses for this compound are not extensively documented in the literature, the principles of one-pot synthesis are widely applied in organic chemistry and could be adapted for this target molecule. nih.gov The development of such a process would represent a significant advancement in the efficient synthesis of this compound.
Alternative Synthetic Routes and Methodological Comparisons
Beyond traditional synthetic methods, alternative approaches such as microwave-assisted synthesis are being explored to enhance reaction efficiency and reduce reaction times.
Microwave-Assisted Synthesis in Bromination Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov In the context of synthesizing this compound, microwave assistance could be particularly beneficial for the bromination step.
The application of microwave energy can facilitate the formation of the reactive bromine species and accelerate the substitution or addition reaction. This can be particularly useful for less reactive substrates or when trying to achieve regioselectivity under milder conditions. For example, the bromination of alcohols or alkenes can often be completed in a fraction of the time required with conventional heating.
The table below compares conventional and microwave-assisted bromination.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conductive heating from an external source. | Direct heating of the reaction mixture through dielectric loss. |
| Reaction Time | Often requires several hours. | Typically minutes. |
| Energy Efficiency | Generally lower due to heating of the entire apparatus. | Higher, as energy is focused on the reactants and solvent. |
| Side Reactions | More prone to side reactions due to prolonged exposure to high temperatures. | Often results in cleaner reactions with fewer byproducts. |
| Scalability | Well-established for large-scale industrial processes. | Can be challenging to scale up while maintaining uniform heating. |
Chemoenzymatic Approaches for Diol Functionalization
The functionalization of diols through chemoenzymatic strategies often involves the use of enzymes to introduce or modify functional groups with high specificity. For the synthesis of a molecule like this compound, a multi-step chemoenzymatic sequence can be envisioned, leveraging the capabilities of various enzyme classes.
Enzymatic Halogenation and Methoxyaltion:
A plausible chemoenzymatic route could commence with a butane-1,4-diol derivative that is amenable to enzymatic functionalization. Enzymes such as lipases are widely recognized for their ability to catalyze the regioselective acylation, deacylation, and esterification of polyols, which can be used to protect one or more hydroxyl groups, thereby directing subsequent chemical modifications to specific positions. For instance, a lipase from Candida antarctica B (CALB) could be employed for the selective acetylation of the primary hydroxyl groups of a butane-1,4-diol precursor, leaving the secondary hydroxyls available for further reaction.
Following selective protection, the introduction of the bromine and methoxy groups can be approached. While direct enzymatic methoxylation is less common, a chemoenzymatic approach could involve the enzymatic formation of an epoxide, followed by a chemical ring-opening with a methanol source. Halohydrin dehalogenases (HHDHs) are a class of enzymes that can catalyze the formation of epoxides from halohydrins. Alternatively, a monooxygenase could be used to form an epoxide from an unsaturated precursor. The subsequent ring-opening with methanol, potentially catalyzed by a mild acid or base, would yield the methoxy alcohol.
The introduction of the bromine atom could be achieved through a halogenase enzyme. Flavin-dependent halogenases, for example, have been shown to catalyze the regioselective halogenation of a variety of organic substrates under mild conditions, using a halide salt as the halogen source. frontiersin.orgnih.gov A tryptophan 7-halogenase variant has demonstrated efficient regioselective monobromination of various indole and anthranilamide compounds. frontiersin.org This enzymatic approach avoids the use of harsh and often toxic chemical brominating agents.
An alternative chemoenzymatic strategy could involve the use of an alcohol dehydrogenase (ADH) . These enzymes can be used for the stereoselective oxidation of a hydroxyl group to a ketone, which can then be chemically modified. For example, a diol precursor could be enzymatically oxidized to a hydroxy-ketone. The subsequent chemical steps could include α-bromination of the ketone followed by stereoselective reduction back to the alcohol, potentially using another ADH to control the stereochemistry. The methoxy group could be introduced at an earlier or later stage through chemical means on a selectively protected intermediate.
Illustrative Research Findings:
While a direct chemoenzymatic synthesis of this compound is not prominently featured in the literature, studies on analogous systems highlight the feasibility of this approach. For example, the stereoselective bioreduction of 1,4-diaryl-1,4-diones to the corresponding diols using alcohol dehydrogenases from Ralstonia sp. (RasADH) has been demonstrated with high conversions and excellent diastereo- and enantiomeric excess. mdpi.com This showcases the power of ADHs in controlling the stereochemistry of diols.
Furthermore, the formal chemoenzymatic synthesis of (-)- and (+)-epibatidine, a complex alkaloid, involved the dioxygenase-catalyzed oxidation of bromobenzene to a cis-dihydrodiol, which was then subjected to a series of chemical transformations. rsc.org This example underscores the utility of enzymatic reactions in generating chiral building blocks for the synthesis of complex functionalized molecules.
Comparison of Yields, Selectivity, and Green Chemistry Principles
When evaluating synthetic routes, it is crucial to consider not only the yield and selectivity but also the adherence to the principles of green chemistry. Chemoenzymatic methods often present a more sustainable alternative to traditional chemical synthesis.
A comparative analysis of a hypothetical chemoenzymatic route versus a conventional chemical route for the synthesis of this compound highlights these differences. A traditional chemical synthesis might involve the use of strong oxidizing and brominating agents, protecting group manipulations, and organic solvents, leading to lower atom economy and a higher E-factor (environmental factor).
In contrast, a chemoenzymatic route would typically employ milder reaction conditions (ambient temperature and pressure, neutral pH), use water as a solvent, and utilize highly selective enzymes, thereby minimizing byproduct formation and the need for extensive purification steps. rsc.org The use of enzymes as catalysts aligns with the green chemistry principles of using catalytic reagents over stoichiometric ones and designing for energy efficiency. nih.gov
Data Table: Hypothetical Comparison of Synthetic Routes to this compound
| Parameter | Conventional Chemical Synthesis | Chemoenzymatic Synthesis |
| Starting Material | But-2-ene-1,4-diol | Butane-1,4-diol or a derivative |
| Key Reagents | Br₂, SO₂Cl₂, NaOMe, protecting group reagents | Lipase, Halogenase, ADH, mild acylating agents |
| Solvents | Chlorinated solvents, ethers | Water, buffered aqueous solutions, co-solvents |
| Reaction Conditions | High/low temperatures, strong acids/bases | Ambient temperature, neutral pH |
| Overall Yield | Moderate | Potentially higher due to fewer steps and higher selectivity |
| Selectivity | Often requires multiple protection/deprotection steps | High regioselectivity and stereoselectivity |
| Atom Economy | Lower due to use of stoichiometric reagents and protecting groups | Higher due to catalytic nature of enzymes |
| E-Factor | High (significant waste generation) | Low (minimal waste) |
| Green Chemistry Alignment | Poor | Excellent |
It is important to note that while chemoenzymatic routes offer significant advantages, challenges such as enzyme stability, substrate scope, and the need for cofactor regeneration can be limiting factors. However, ongoing research in enzyme engineering and process optimization is continuously expanding the applicability and efficiency of biocatalysis in chemical synthesis. frontiersin.org The ecological and economic assessment of biocatalytic processes often demonstrates their superiority over chemical alternatives, particularly in terms of reduced production costs and environmental impact. rsc.org
Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3 Methoxybutane 1,4 Diol
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The carbon atom bonded to the bromine in 2-bromo-3-methoxybutane-1,4-diol is electrophilic and susceptible to attack by nucleophiles. This leads to substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
SN2 Reactions and Stereochemical Inversion
The primary mechanism for nucleophilic substitution at the brominated carbon is expected to be the SN2 (bimolecular nucleophilic substitution) pathway. lookchem.com This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom. pearson.com The reaction proceeds in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group (bromide ion) breaks.
A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. If the starting material is a specific stereoisomer (e.g., R or S), the product will have the opposite configuration. For instance, if the carbon atom attached to the bromine has an (R) configuration in this compound, the SN2 reaction with a nucleophile will yield a product with an (S) configuration at that carbon. The methoxide ion (CH₃O⁻) is a strong nucleophile and base, capable of participating in SN2 reactions. pearson.com
Intramolecular Cyclization Pathways (e.g., Epoxide Formation from Halohydrins)
The presence of hydroxyl groups in proximity to the brominated carbon opens up the possibility of intramolecular cyclization reactions. A notable example is the formation of an epoxide, a three-membered cyclic ether. This reaction is analogous to the well-known intramolecular cyclization of halohydrins to form epoxides. lumenlearning.com
In the presence of a base, one of the hydroxyl groups can be deprotonated to form an alkoxide ion. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom. This intramolecular SN2 reaction results in the displacement of the bromide ion and the formation of an epoxide ring. The formation of epoxides from related bromo compounds has been observed in various reactions. nih.gov
The stereochemistry of the starting diol will dictate the stereochemistry of the resulting epoxide. For this intramolecular cyclization to occur efficiently, the hydroxyl group and the bromine atom must be in an anti-periplanar conformation.
Ring-Opening Reactions of Potential Cyclic Intermediates
If an epoxide is formed as a cyclic intermediate, it can undergo subsequent ring-opening reactions when treated with nucleophiles. The high ring strain of the three-membered epoxide ring makes it susceptible to attack, even by weak nucleophiles.
The ring-opening can be catalyzed by either acid or base. cutm.ac.in Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the carbon atoms of the protonated epoxide. Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons.
The regioselectivity of the ring-opening (i.e., which carbon atom is attacked) is influenced by both steric and electronic factors. In acid-catalyzed ring-opening, the nucleophile preferentially attacks the more substituted carbon atom. In base-catalyzed ring-opening, the nucleophile typically attacks the less sterically hindered carbon atom. The product of the ring-opening reaction will be a diol with the nucleophile attached to one carbon and a hydroxyl group on the adjacent carbon.
Reactions Involving Hydroxyl Groups
The two hydroxyl groups in this compound can undergo reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction.
Esterification and Etherification of the 1,4-Diol Functionality
The hydroxyl groups of the 1,4-diol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is typically carried out in the presence of an acid catalyst. Similarly, the hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis. karazin.ua This involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide in an SN2 reaction. karazin.ua Given that the molecule has two hydroxyl groups, it is possible to form mono- or di-esters and ethers, depending on the reaction conditions and stoichiometry of the reagents. The formation of esters from diols is a known synthetic transformation. google.com
Oxidation and Reduction Pathways of Alcohol Functions
The primary and secondary alcohol functionalities in this compound can be oxidized to form carbonyl compounds. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. The secondary alcohol can be oxidized to a ketone. Common oxidizing agents for these transformations include chromates, permanganates, and Swern or Dess-Martin periodinane oxidations for milder conditions. Kinetic studies on the oxidation of diols and their monoethers have been conducted to understand the reaction mechanisms. rsc.orgresearchgate.net
Conversely, the bromine atom in the molecule can be removed through reduction. This would lead to the formation of 2-methoxybutane-1,4-diol.
Reactivity of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) at the C3 position is an ether linkage, which is generally one of the more stable functional groups present in the molecule. Its reactivity is primarily centered on the cleavage of the carbon-oxygen bond under specific, typically harsh, conditions.
Cleavage of the Ether Linkage (e.g., Demethylation)
The cleavage of the methoxy group in this compound, a process known as demethylation, results in the formation of a hydroxyl group. This transformation requires breaking the strong C-O ether bond and is typically achieved under strongly acidic conditions. masterorganicchemistry.comwikipedia.org Ethers are generally resistant to cleavage, and the reaction does not proceed under neutral or basic conditions. masterorganicchemistry.com
The most common and effective reagents for cleaving aliphatic ethers are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and potent Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comorgsyn.orglibretexts.org
The mechanism for cleavage with a hydrohalic acid begins with the protonation of the ether oxygen to form a dialkyloxonium ion. This step converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org Following protonation, a nucleophilic substitution reaction occurs. The halide ion (Br⁻ or I⁻) acts as the nucleophile, attacking the methyl carbon in an Sₙ2 reaction. This results in the formation of a methyl halide and the corresponding alcohol, in this case, 2-bromo-butane-1,3,4-triol.
Boron tribromide is a particularly effective reagent for demethylating ethers, often functioning under milder conditions than hydrohalic acids. orgsyn.org The reaction is initiated by the formation of an oxonium complex between the Lewis acidic boron and the ether oxygen. nih.gov This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. nih.gov Subsequent hydrolysis of the resulting borate ester yields the final alcohol product.
Table 1: Reagents and Conditions for Ether Cleavage
| Reagent | Mechanism Pathway | Typical Conditions | Products from this compound |
|---|---|---|---|
| HBr or HI | Sₙ2 | Concentrated acid, heat | 2-Bromo-butane-1,3,4-triol + Methyl Halide |
| BBr₃ | Lewis Acid-Assisted Cleavage | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperature followed by warming | 2-Bromo-butane-1,3,4-triol (after hydrolysis) |
Stability of the Methoxy Group under Various Reaction Conditions
The methoxy group is known for its considerable stability under a wide range of reaction conditions, making it a suitable protecting group in many synthetic sequences. libretexts.org It is particularly stable in the presence of bases, nucleophiles, and many oxidizing and reducing agents. masterorganicchemistry.comorganic-chemistry.org
Basic and Nucleophilic Conditions: The C-O bond of the methoxy ether is resistant to cleavage by bases and common nucleophiles. This is because the leaving group would have to be an alkoxide ion (in this case, CH₃O⁻), which is a strong base and therefore a poor leaving group. masterorganicchemistry.com Consequently, reactions that involve bases, such as the dehydrobromination of the molecule, are not expected to affect the methoxy group.
Acidic Conditions: While strong acids can cleave the ether, it is stable to mild acidic conditions. The protonation of the ether oxygen is an equilibrium process, and significant cleavage only occurs with very strong acids and often requires elevated temperatures. wikipedia.org
Oxidizing/Reducing Agents: The methoxy group is inert to many common oxidizing agents (e.g., chromates, permanganate under non-acidic conditions) and reducing agents (e.g., NaBH₄, LiAlH₄) that would typically react with the hydroxyl groups in the molecule.
This stability allows for selective reactions to be performed on the hydroxyl or bromo functionalities of this compound without disturbing the ether linkage.
Elimination Reactions and Formation of Unsaturated Derivatives
The presence of a bromine atom (a good leaving group) and adjacent hydrogen atoms allows this compound to undergo elimination reactions to form unsaturated diols. These reactions are typically base-induced.
Dehydrobromination Pathways
Dehydrobromination, the removal of HBr, is a common pathway for forming alkenes from alkyl halides. unacademy.com In the case of this compound, this reaction is typically achieved by treatment with a strong base, such as potassium hydroxide (KOH) in an alcoholic solvent. The reaction generally proceeds via a bimolecular elimination (E2) mechanism. unacademy.comlibretexts.org
The E2 mechanism is a concerted, single-step process where the base abstracts a proton from a carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms between the α- and β-carbons. libretexts.org
An important competing reaction for a bromohydrin derivative like this is intramolecular Sₙ2 substitution. wikipedia.org The hydroxyl groups, particularly the one at C1, can be deprotonated by the base to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the bromine (C2) to displace the bromide ion and form a cyclic ether, specifically an epoxide. The formation of an epoxide versus an unsaturated diol is dependent on the reaction conditions and the conformation of the substrate.
Regioselectivity and Stereoselectivity of Elimination Products
The E2 elimination of this compound can potentially yield different isomeric products depending on which β-hydrogen is removed.
Regioselectivity: The molecule has β-hydrogens at two positions: C1 and C3.
Removal of a proton from C1 would lead to the formation of 3-methoxy-2-(hydroxymethyl)but-3-en-1-ol .
Removal of the proton from C3 would lead to the formation of 4-bromo-3-methoxybut-1-ene-1,4-diol . However, the primary pathway involves elimination of the bromine at C2. Therefore, proton abstraction will be from C1 or C3. Abstraction from C3 would yield 2-bromo-4-hydroxybut-2-en-1-ol . A more plausible product from C3 proton abstraction is 4-methoxy-3-(hydroxymethyl)but-2-en-1-ol after elimination of HBr. The regiochemical outcome is generally governed by Zaitsev's Rule , which predicts that the more substituted (and thus more stable) alkene will be the major product. unacademy.com In this case, elimination towards C3 would produce a more substituted double bond. However, the acidity of the protons on C1 (adjacent to a hydroxyl group) and steric factors can influence this outcome. Bulky bases tend to favor the formation of the less substituted alkene (Hofmann product).
Stereoselectivity: The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation in the transition state. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This means they lie in the same plane but on opposite sides of the C-C bond.
Rotation around the C2-C3 bond allows the molecule to adopt different staggered conformations (viewed via Newman projections). The specific conformation required for elimination will dictate the stereochemistry (E/Z or cis/trans) of the resulting alkene. chemistrysteps.comyoutube.com Generally, the transition state leading to the more stable trans (E) alkene is lower in energy, making the trans isomer the major stereoisomeric product. chemistrysteps.com
Table 2: Predicted Elimination Products and Influencing Factors
| Pathway | Product Name | Controlling Rule | Favorable Conditions |
|---|---|---|---|
| Elimination towards C3 | 4-methoxy-3-(hydroxymethyl)but-2-en-1-ol | Zaitsev's Rule | Small, strong base (e.g., NaOEt) |
| Elimination towards C1 | 3-methoxy-2-(hydroxymethyl)but-3-en-1-ol | Hofmann's Rule | Bulky, strong base (e.g., KOtBu) |
| Intramolecular Sₙ2 | 2-methoxy-3-(hydroxymethyl)oxirane | Baldwin's Rules | Conditions favoring internal nucleophilic attack |
Stereochemical Aspects of 2 Bromo 3 Methoxybutane 1,4 Diol
Identification of Chiral Centers and Potential Stereoisomers
The structure of 2-Bromo-3-methoxybutane-1,4-diol contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butane backbone. The C2 atom is bonded to a bromine atom, a hydroxylmethyl group (-CH₂OH), a hydrogen atom, and the C3 carbon. The C3 atom is bonded to a methoxy (B1213986) group (-OCH₃), a hydroxymethyl group (-CH₂OH), a hydrogen atom, and the C2 carbon.
The presence of two chiral centers means that there can be a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. In this case, with n=2, there are 2² = 4 possible stereoisomers.
The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The specific configurations at the C2 and C3 chiral centers, designated by the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S), define each stereoisomer.
The two enantiomeric pairs are:
(2R, 3R)-2-Bromo-3-methoxybutane-1,4-diol and (2S, 3S)-2-Bromo-3-methoxybutane-1,4-diol
(2R, 3S)-2-Bromo-3-methoxybutane-1,4-diol and (2S, 3R)-2-Bromo-3-methoxybutane-1,4-diol
Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, any stereoisomer is a diastereomer of the stereoisomers in the other enantiomeric pair. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. These diastereomers will have different physical properties, such as melting points, boiling points, and solubilities, which can be exploited for their separation. nih.govhplc.euresearchgate.net
Table 1: Stereoisomers of this compound
| Configuration | Relationship |
| (2R, 3R) | Enantiomer of (2S, 3S) |
| (2S, 3S) | Enantiomer of (2R, 3R) |
| (2R, 3S) | Enantiomer of (2S, 3R) |
| (2S, 3R) | Enantiomer of (2R, 3S) |
| (2R, 3R) and (2R, 3S) | Diastereomers |
| (2R, 3R) and (2S, 3R) | Diastereomers |
| (2S, 3S) and (2R, 3S) | Diastereomers |
| (2S, 3S) and (2S, 3R) | Diastereomers |
Stereoselective Synthesis Methodologies
The synthesis of a single, desired stereoisomer of this compound requires stereoselective methods. While specific literature on the stereoselective synthesis of this exact compound is limited, general strategies for the asymmetric synthesis of related halohydrins and diols can be considered as potential approaches. nih.govrsc.orgacs.org
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. lookchem.comresearchgate.net For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be attached to a precursor molecule, for instance, an unsaturated diol. The auxiliary would then direct the subsequent bromination and etherification steps to occur with a specific stereochemistry. After the desired stereocenters are established, the auxiliary is removed to yield the enantiomerically enriched product. The use of chiral auxiliaries like Oppolzer's sultam has been effective in asymmetric halohydrin synthesis. lookchem.com
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. core.ac.uknih.govacs.orgacs.org This approach avoids the need to attach and remove a chiral auxiliary.
Asymmetric Bromination: The development of catalytic asymmetric bromination of alkenes is a challenging field of research. core.ac.ukthieme-connect.comyoutube.comlibretexts.org A chiral catalyst could potentially be used to control the stereoselective addition of bromine across a double bond in a precursor to this compound.
Asymmetric Etherification: Similarly, a chiral catalyst could be employed for the stereoselective introduction of the methoxy group. nih.govacs.org Palladium-catalyzed asymmetric allylic etherification of vinylethylene carbonates with diols is a known method for creating chiral ethers. nih.govacs.org
When a non-stereoselective synthesis is performed, a racemic mixture of all possible stereoisomers is typically obtained. Resolution is the process of separating these stereoisomers.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures of halohydrins. utep.edunih.govresearchgate.netacs.orgd-nb.info For example, a lipase could selectively acylate one enantiomer of a racemic halohydrin, allowing for the separation of the acylated and unreacted enantiomers. utep.edu Halohydrin dehalogenases are another class of enzymes that have been used for the kinetic resolution of racemic halohydrins. nih.govd-nb.info
Chromatographic Separation: Diastereomers have different physical properties and can often be separated by chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral or achiral stationary phase. nih.govhplc.euresearchgate.netrsc.org Derivatization of the diol with a chiral resolving agent can also be used to form diastereomeric esters or amides that are more easily separated by chromatography. nih.gov
Table 2: Potential Stereoselective Synthesis and Resolution Methods
| Method | Description | Potential Application |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Attachment to an unsaturated diol precursor to control bromination and etherification. |
| Asymmetric Catalysis | Use of a chiral catalyst for stereoselective transformations. | Asymmetric bromination of an alkene precursor or asymmetric etherification of a diol. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed acylation or halohydrin dehalogenase-catalyzed reaction of a racemic mixture. |
| Chromatographic Separation | Separation of diastereomers based on their different physical properties. | HPLC or SFC separation of diastereomeric mixtures, potentially after derivatization. nih.govhplc.euresearchgate.net |
Conformational Analysis and Interconversion
Rotational Isomerism around C-C and C-O Bonds
Rotation around the C2-C3 single bond in this compound results in a variety of staggered and eclipsed conformations. pressbooks.pub Generally, staggered conformations, where substituents on adjacent carbon atoms are maximally separated, are more stable than eclipsed conformations, where they are aligned. pressbooks.pub The relative positioning of the bromo, methoxy, and hydroxyl groups is a key factor in determining the most stable conformers. For instance, in butane, there are three conformers related to its two methyl groups: two gauche conformers and one anti conformer. wikipedia.org
Influence of Bromine and Methoxy Substituents on Conformation
The conformational preferences of this compound are heavily impacted by the steric and electronic characteristics of the bromine and methoxy substituents. The large bromine atom creates significant steric hindrance, favoring conformations that keep it distant from other bulky groups. This steric repulsion, or van der Waals strain, destabilizes conformations where the bromine atom is in close proximity to the methoxy or hydroxyl groups.
The electronegativity of the bromine and oxygen atoms also contributes to conformational stability through dipole-dipole interactions and hyperconjugation. The gauche effect, which can favor a conformation where electronegative substituents have a dihedral angle of 60°, might play a role in the conformational equilibrium. The interplay of these steric and electronic factors leads to a complex conformational landscape with several low-energy conformers.
Energy Profiles of Different Conformations
Computational chemistry methods can be employed to calculate the relative energies of the different conformations of this compound. These calculations yield an energy profile that shows the stability of various staggered and eclipsed conformers and the energy barriers to their interconversion.
For rotation around the C2-C3 bond, the anti-conformation, where the large bromine and methoxy groups are 180° apart, is generally anticipated to be one of the most stable due to minimized steric strain. unizin.org However, gauche conformations, with these groups 60° apart, may be stabilized by other factors, such as intramolecular hydrogen bonding. unizin.org The energy difference between these conformers is typically a few kilojoules per mole. While the energy barriers for rotation around the C-C single bond are substantial enough to allow for distinct conformers at low temperatures, they are easily interconverted at room temperature. wikipedia.org
Below is a hypothetical data table illustrating the relative energies of different conformers, drawing an analogy from the conformational analysis of butane.
| Conformer | Dihedral Angle (Br-C2-C3-OCH3) | Relative Energy (kcal/mol) |
| Anti | 180° | 0 |
| Gauche | ±60° | 0.9 |
| Eclipsed (H, OCH3) | 120° | 3.6 |
| Eclipsed (Br, H) | 240° | 3.6 |
| Syn | 0° | >5.0 |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Methoxybutane 1,4 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.
¹H NMR for Proton Environment and Coupling Patterns
The proton NMR (¹H NMR) spectrum of 2-Bromo-3-methoxybutane-1,4-diol provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling.
The expected chemical shifts (δ) for the protons in this compound are influenced by the electronegativity of adjacent substituents (bromine, methoxy (B1213986), and hydroxyl groups). Protons on carbons bearing these electronegative groups are deshielded and resonate at lower fields. libretexts.orgoregonstate.educhemistrysteps.comlibretexts.org
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H1' (CH₂OH) | 3.6 - 3.9 | Multiplet | |
| H2 (CHBr) | 4.0 - 4.3 | Multiplet | |
| H3 (CHOCH₃) | 3.5 - 3.8 | Multiplet | |
| H4 (CH₂OH) | 3.6 - 3.9 | Multiplet | |
| OCH₃ | ~3.4 | Singlet | |
| OH | Variable | Broad Singlet |
Note: The chemical shifts are estimations and can vary based on the solvent and concentration.
The coupling patterns (multiplicities) arise from the interactions between non-equivalent neighboring protons. For instance, the proton at C2 (H2) would be expected to couple with the protons on C1 and C3, resulting in a complex multiplet. Similarly, the protons on C1 and C4 would show coupling to their respective adjacent methine protons. The methoxy group protons would appear as a sharp singlet as they have no adjacent protons to couple with. The hydroxyl protons often appear as a broad singlet and their chemical shift is highly dependent on factors like solvent, temperature, and concentration. docbrown.infodocbrown.info
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the structure of this compound, five distinct carbon signals are anticipated. The chemical shifts are influenced by the attached functional groups.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₂OH) | 60 - 65 |
| C2 (CHBr) | 50 - 60 docbrown.info |
| C3 (CHOCH₃) | 70 - 80 |
| C4 (CH₂OH) | 60 - 65 |
| OCH₃ | ~59 |
Note: These are predicted values based on typical shifts for similar functional groups. docbrown.infooregonstate.edulibretexts.orglibretexts.org
The carbon attached to the bromine atom (C2) is expected to be in the range of 50-60 ppm. docbrown.info The carbon bearing the methoxy group (C3) would likely be the most downfield of the sp³ carbons directly in the butane chain due to the electronegativity of the oxygen atom. The carbons of the two primary alcohol groups (C1 and C4) would have similar chemical shifts. The methoxy carbon itself will appear as a distinct signal around 59 ppm.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for elucidating the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. researchgate.net For this compound, cross-peaks would be expected between:
H1/H1' and H2
H2 and H3
H3 and H4/H4' This confirms the connectivity of the butane backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. mdpi.commdpi.com The expected correlations are:
C1 with H1/H1'
C2 with H2
C3 with H3
C4 with H4/H4'
OCH₃ carbon with OCH₃ protons
The methoxy protons to C3.
H2 to C1, C3, and C4.
H1/H1' to C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the chiral centers at C2 and C3. mdpi.comresearchgate.netresearchgate.net For example, a NOESY cross-peak between the proton at C2 and the proton at C3 would suggest their spatial closeness, providing insight into the relative configuration of the bromo and methoxy groups.
Deuterium Labeling for Mechanistic Insights
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. researchgate.net
Characteristic Absorption Bands for Functional Groups
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its hydroxyl, ether, and carbon-bromine bonds. nih.govrsc.orgresearchgate.net
Predicted Vibrational Spectroscopy Data:
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| C-H (Alkane) | Stretching | 2850-3000 | 2850-3000 |
| C-O (Ether & Alcohol) | Stretching | 1050-1150 | 1050-1150 (weak) |
| C-Br | Stretching | 500-600 | 500-600 (strong) |
The O-H stretching vibration would appear as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols. jchps.comorientjchem.org The C-H stretching of the alkane backbone and methoxy group would be observed between 2850 and 3000 cm⁻¹. The C-O stretching of the alcohol and ether functionalities would likely appear in the 1050-1150 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. orientjchem.org In the Raman spectrum, the C-Br stretch is often a strong and sharp peak, which can be a useful diagnostic tool. jchps.comnanoient.org
Conformational Fingerprinting
The conformational landscape of a flexible acyclic molecule like this compound is complex, with numerous possible spatial arrangements of its atoms due to rotation around its single bonds. The relative orientation of the bromo, methoxy, and hydroxyl groups significantly influences the molecule's physical, chemical, and biological properties. While specific experimental studies on the conformational fingerprinting of this compound are not widely available in the public domain, the approach to such an analysis would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
In a hypothetical analysis, detailed 1H NMR spectroscopy would be employed to determine the coupling constants (J-values) between adjacent protons. These values are dihedral angle-dependent, as described by the Karplus equation, and can thus provide insights into the predominant conformations. For instance, the coupling constants between the protons on C2 and C3 would be indicative of the gauche and anti-periplanar relationships between the bromo and methoxy substituents.
Computational methods, such as Density Functional Theory (DFT), would be used to calculate the energies of different staggered conformations (rotamers) around the C2-C3 bond. By identifying the lowest energy conformers, a theoretical population distribution can be predicted and correlated with the experimental NMR data. Key intramolecular interactions, such as hydrogen bonding between the hydroxyl groups and the methoxy or bromo substituents, as well as steric repulsion, would be expected to govern the conformational preferences.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, HRMS is crucial for confirming its molecular formula, C₅H₁₁BrO₃.
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Consequently, the molecular ion peak in the mass spectrum of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units.
In a typical HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The theoretically calculated m/z values for the isotopic peaks of the protonated molecule are presented in the table below.
| Ion | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |
| [C₅H₁₂BrO₃]⁺ | 200.9964 | 202.9944 |
The observation of this isotopic doublet at these high-precision m/z values would provide strong evidence for the presence of one bromine atom and confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Subunits
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the connectivity of the atoms within the molecule.
A plausible fragmentation pathway could involve the initial loss of a water molecule from the protonated molecule, followed by the cleavage of the C2-C3 bond. The analysis of the m/z values of these fragment ions would allow for the piecing together of the structural subunits of the molecule, confirming the presence and location of the bromo, methoxy, and hydroxyl functional groups.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, which contains two chiral centers (C2 and C3), X-ray crystallography would be the definitive method to determine the relative and absolute stereochemistry of the molecule. To perform this analysis, a single crystal of the compound of suitable size and quality would be required.
The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map generated from the diffraction data would reveal the precise spatial arrangement of all the atoms in the crystal lattice. This would allow for the unequivocal assignment of the (R) or (S) configuration at both C2 and C3.
Furthermore, the analysis would reveal the solid-state conformation of the molecule, which may be influenced by intermolecular interactions such as hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice. This information is invaluable for understanding the packing of the molecules in the solid state and can provide insights into the physical properties of the material. Currently, there are no publicly available crystal structures for this compound in crystallographic databases.
Theoretical and Computational Chemistry of 2 Bromo 3 Methoxybutane 1,4 Diol
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 2-Bromo-3-methoxybutane-1,4-diol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine key characteristics. These calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.
The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The molecular electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. For instance, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups would be expected to be electron-rich, while the carbon atom bonded to the bromine would be relatively electron-deficient.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Relates to the ability to donate electrons. |
| LUMO Energy | (Value in eV) | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |
Note: The values in this table are illustrative and would need to be determined through specific DFT calculations.
Computational chemistry provides valuable tools for predicting spectroscopic data, which can aid in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.net
Predicted ¹H and ¹³C NMR chemical shifts for this compound would be compared with experimental data to confirm its structure. The calculations would account for the different chemical environments of the protons and carbon atoms, influenced by the electronegative bromine, oxygen atoms, and the methoxy group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (on C1) | (Value) |
| H (on C2) | (Value) |
| H (on C3) | (Value) |
| H (on C4) | (Value) |
| H (on OCH₃) | (Value) |
| H (on OH) | (Value) |
| C1 | (Value) |
| C2 | (Value) |
| C3 | (Value) |
| C4 | (Value) |
Note: The values in this table are illustrative and would need to be determined through specific GIAO-DFT calculations.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics simulations offer insights into the conformational flexibility and intermolecular interactions of molecules over time.
This compound possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations. A systematic conformational search, followed by energy minimization using molecular mechanics force fields (e.g., MMFF94 or AMBER), would be necessary to identify the most stable, low-energy conformers. The relative energies of these conformers would determine their population at a given temperature.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, potential reactions could include nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions.
By mapping the potential energy surface for a given reaction, computational methods can identify the lowest energy pathway, providing detailed insights into the reaction mechanism. For example, in a substitution reaction, calculations could help determine whether the mechanism is Sₙ1 or Sₙ2 by locating the relevant intermediates and transition states.
Transition State Characterization for Substitution and Elimination Reactions
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the transition state characterization for substitution and elimination reactions of this compound. Therefore, detailed experimental or calculated data regarding the geometries, vibrational frequencies, and energies of the transition states for reactions such as SN1, SN2, E1, and E2 involving this specific compound are not publicly available.
In general, the characterization of transition states for such reactions would involve quantum mechanical calculations. These calculations would typically be performed using density functional theory (DFT) or other high-level ab initio methods. For a hypothetical SN2 reaction, one would expect to locate a transition state structure where the nucleophile is forming a bond to the carbon bearing the bromine atom, while the carbon-bromine bond is simultaneously breaking. The geometry would show an approximate trigonal bipyramidal arrangement around the central carbon. For an E2 reaction, the transition state would involve the concerted breaking of a C-H bond on the adjacent carbon and the C-Br bond, with the formation of a pi bond between the two carbons.
Without specific computational studies, any depiction of the transition state for this compound would be purely theoretical and based on established mechanisms for similar haloalcohols.
Energetic Profiles of Reaction Pathways
Similarly, specific energetic profiles for the reaction pathways of this compound are not available in the public domain. The generation of an energetic profile requires detailed computational analysis to determine the relative energies of the reactants, intermediates, transition states, and products.
A theoretical energetic profile for a substitution or elimination reaction of this compound would map the potential energy of the system as the reaction progresses. For instance, an SN2 reaction would be expected to show a single energy barrier corresponding to the transition state. An SN1 reaction, on the other hand, would involve the formation of a carbocation intermediate, resulting in a multi-step profile with transition states leading to and from this intermediate. The relative heights of these energy barriers would determine the reaction rates.
The presence of the methoxy and hydroxyl groups on the butane chain would be expected to influence the stability of any potential carbocation intermediates and the steric hindrance around the reaction center, thereby affecting the relative energies of the SN1/E1 versus SN2/E2 pathways. However, without specific calculations, it is not possible to provide a quantitative energetic profile.
Data Tables
Due to the absence of specific research on this compound, no data is available to populate the following tables.
Table 1: Calculated Transition State Parameters for Substitution Reactions of this compound
| Reaction Type | Key Bond Distances (Å) | Key Bond Angles (°) | Imaginary Frequency (cm⁻¹) |
| S | Data not available | Data not available | Data not available |
| S | Data not available | Data not available | Data not available |
Table 2: Calculated Energetic Profile for Reaction Pathways of this compound (kcal/mol)
| Reaction Pathway | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) |
| S | Data not available | Data not available |
| S | Data not available | Data not available |
| E2 | Data not available | Data not available |
| E1 | Data not available | Data not available |
Applications of 2 Bromo 3 Methoxybutane 1,4 Diol in Complex Organic Synthesis
Role as a Chiral Building Block in Natural Product Synthesis
While specific examples of the use of 2-Bromo-3-methoxybutane-1,4-diol in the total synthesis of natural products are not extensively documented in publicly available literature, its structure suggests significant potential as a chiral building block. The stereocenters at the C2 and C3 positions, bearing the bromine and methoxy (B1213986) groups respectively, can be controlled or resolved to provide enantiomerically pure starting materials.
The synthesis of chiral building blocks is a cornerstone of modern drug discovery and natural product synthesis. The ability to introduce stereochemically defined fragments is crucial for achieving the desired biological activity of the target molecule. Compounds like this compound, if available in a stereochemically pure form, could serve as a four-carbon unit with differentiated functionalities, enabling the construction of complex stereochemical arrays found in many natural products.
Precursor for Heterocyclic Compounds (e.g., Furans, Pyrans)
The diol functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic systems.
Synthesis of Furans: The formation of a furan (B31954) ring from a 1,4-diol typically involves a dehydration reaction, often catalyzed by an acid. In the case of this compound, an acid-catalyzed cyclization could potentially lead to the formation of a substituted tetrahydrofuran (B95107) derivative. The bromine and methoxy groups would remain as substituents on the furan ring, providing further handles for chemical modification.
Synthesis of Pyrans: While the 1,4-diol structure is more directly suited for furan synthesis, rearrangements or multi-step sequences could potentially lead to pyran-containing structures. For instance, selective protection of one hydroxyl group followed by oxidation of the other to an aldehyde and subsequent intramolecular reactions could be a plausible, though underexplored, route.
Utility in the Synthesis of Advanced Materials Precursors
The functional groups present in this compound also lend themselves to the synthesis of precursors for advanced materials. The diol functionality is a common feature in monomers used for the production of polyesters and polyurethanes. The presence of bromine and a methoxy group could impart unique properties to the resulting polymers, such as flame retardancy (due to bromine) and altered polarity and solubility (due to the methoxy group).
Furthermore, the bromo group can be a site for further functionalization, allowing for the introduction of other chemical moieties that could be beneficial for material properties, such as cross-linking agents or photoactive groups.
Derivatization for Enhanced Synthetic Utility
The reactivity of the functional groups in this compound can be strategically managed through derivatization to enhance its utility in multi-step syntheses.
In complex syntheses, it is often necessary to selectively protect one or more functional groups to prevent unwanted side reactions.
Hydroxyl Group Protection: The two hydroxyl groups in this compound can be protected using a variety of standard protecting groups for alcohols. Common choices include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), benzyl (B1604629) ethers (Bn), or acetals. The choice of protecting group would depend on the specific reaction conditions to be employed in subsequent steps. The differential reactivity of the primary and secondary hydroxyl groups might also allow for selective protection.
Methoxy Group: The methoxy group is generally stable under many reaction conditions and does not typically require protection. However, under harsh acidic conditions, cleavage to a hydroxyl group could occur.
Common Protecting Groups for Hydroxyls
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| Trimethylsilyl | TMS | Labile to acid and base | Mild acid (e.g., AcOH), fluoride (B91410) ion |
| tert-Butyldimethylsilyl | TBDMS | More stable than TMS | Stronger acid, fluoride ion (e.g., TBAF) |
| Benzyl | Bn | Stable to acid and base | Hydrogenolysis (H₂, Pd/C) |
Similarly, reaction with diisocyanates would lead to the formation of polyurethanes. The presence of the halogen could enhance the flame-retardant properties of these polymers, a desirable characteristic in many industrial applications. The synthesis of well-defined oligomers could also be achieved through controlled polymerization techniques, allowing for the creation of materials with precise properties.
Future Research Directions and Challenges
Development of Highly Enantioselective Synthetic Routes
The presence of multiple stereocenters in 2-bromo-3-methoxybutane-1,4-diol necessitates the development of synthetic routes that can control its absolute and relative stereochemistry. Future research will likely focus on establishing highly enantioselective and diastereoselective methodologies to access all possible stereoisomers in high purity.
One promising approach is the use of biocatalysis . Enzymes, such as alcohol dehydrogenases, have demonstrated high stereoselectivity in the reduction of prochiral diketones to chiral diols. mdpi.com Investigating the enzymatic reduction of a suitable diketone precursor could provide a green and efficient route to enantiopure this compound. The versatility of oxidoreductases could be harnessed to achieve complete diastereo- and enantioselectivity under mild reaction conditions. mdpi.com
Another key area of development is catalytic asymmetric transfer hydrogenation (CATH) of the corresponding 1,4-dicarbonyl compounds. mdpi.com While being a direct method, challenges remain in controlling the formation of up to four possible diastereoisomers. mdpi.com The design of novel chiral ruthenium catalysts, for instance, has shown excellent enantio- and diastereoselectivities in the asymmetric hydrogenation of diaryl 1,4-diketones, providing a potential template for the synthesis of chiral 1,4-diarylbutane-1,4-diols. acs.org
Furthermore, the enantioselective diboration of 1,3-dienes followed by oxidation represents a modern and powerful strategy for accessing chiral 1,4-diols. nih.gov Applying this methodology to a suitably substituted diene could offer a versatile entry point to various stereoisomers of the target molecule.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Finding suitable enzymes, optimizing reaction conditions for the specific substrate. |
| Catalytic Asymmetric Transfer Hydrogenation (CATH) | Direct approach, potentially high yields. | Controlling the formation of multiple diastereoisomers. |
| Enantioselective Diboration of Dienes | Access to a wide range of chiral diols, good yields, high enantiomeric purity. | Synthesis of the required diene precursor, optimizing catalyst systems. |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The unique combination of functional groups in this compound opens up possibilities for a wide range of chemical transformations. Future research is expected to explore novel reaction pathways and the application of modern catalytic systems to manipulate this molecule.
The development of novel catalysts for asymmetric synthesis will be crucial. iosrjournals.org This includes the exploration of organocatalysts, which are metal-free small organic molecules, and photoredox catalysts that use light to drive chemical reactions. nih.govfrontiersin.org These modern catalytic systems could enable new types of transformations of this compound that are not achievable with traditional methods. The principles of green chemistry will likely guide the development of these new catalytic processes, aiming for sustainability and reduced environmental impact. chiralpedia.com
The presence of a bromine atom suggests that enzymatic halogenation and dehalogenation reactions could be explored. nih.gov Halogenases are a diverse group of enzymes that can introduce or remove halogen atoms with high selectivity. nih.gov Investigating the interaction of this compound with such enzymes could lead to novel biocatalytic routes for its synthesis or derivatization.
Furthermore, the diol functionality can be a handle for various transformations. For example, the dehydrogenative cyclization of 1,4-butanediol to γ-butyrolactone is a known industrial process. researchgate.net Similar cyclization or other intramolecular reactions of this compound could lead to novel heterocyclic compounds with potential biological activity.
Mechanistic Investigations of Stereochemical Control in Reactivity
A deep understanding of the reaction mechanisms is fundamental to controlling the stereochemical outcome of reactions involving this compound. The interplay between the bromine, methoxy (B1213986), and hydroxyl groups can significantly influence the reactivity and selectivity of the molecule.
Future mechanistic studies will likely focus on understanding the role of the substituents in directing the stereochemical course of reactions. For instance, in bromo(alkoxylation) reactions of related systems, the stereoselectivity is influenced by the nature of the substituents. rsc.org Detailed kinetic and spectroscopic studies, coupled with computational modeling, will be necessary to elucidate the transition states and intermediates that govern stereocontrol.
The study of halogenating enzymes can also provide insights into stereochemical control. researchgate.net Understanding how these enzymes achieve high selectivity in halogenation reactions can inspire the design of synthetic catalysts that mimic their function.
The evolution of predictive tools in stereoselective synthesis, moving from qualitative models to quantitative quantum chemistry and machine learning approaches, will play a significant role. researchgate.netrsc.org These tools can help in rationalizing observed stereoselectivities and in predicting the outcomes of new reactions.
Design and Synthesis of Advanced Derivatives for Specific Applications
The versatile structure of this compound makes it an attractive scaffold for the design and synthesis of advanced derivatives with specific applications.
Polyols are valuable building blocks for a variety of materials. mdpi.com Derivatives of this compound could be used as monomers for the synthesis of functional polymers, such as polyesters and polyurethanes. rsc.orgescholarship.org The presence of the bromo and methoxy groups could impart unique properties to these materials, such as flame retardancy or altered solubility. The polyol process is also a known route for designing and producing functional inorganic nanoparticles. mdpi.com
The diol can also serve as a precursor for the synthesis of biologically active molecules. For instance, 1,4-diols are important intermediates in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. acs.org The synthesis of novel derivatives of this compound could lead to the discovery of new molecules with interesting pharmacological properties. The structure-activity relationships of synthetic derivatives of natural products are often a subject of intense research. researchgate.net
| Derivative Class | Potential Application | Rationale |
| Functional Polymers | Flame retardants, specialty coatings | The bromine atom can impart flame-retardant properties. |
| Chiral Ligands | Asymmetric catalysis | The stereocenters can be used to create a chiral environment around a metal center. |
| Biologically Active Molecules | Pharmaceuticals, agrochemicals | The combination of functional groups may lead to interactions with biological targets. |
Computational Exploration of Undiscovered Reactivity and Conformational Space
Computational chemistry offers powerful tools to explore the properties and reactivity of molecules in silico, providing insights that can guide experimental work.
Conformational analysis of this compound using methods like the G3 calculations can help in understanding its preferred shapes and the energetic barriers between different conformations. yu.edu.joyu.edu.joresearchgate.net This is crucial as the conformation of a molecule can significantly affect its reactivity. For β-halohydrins, intramolecular hydrogen bonding has been shown to be a key factor in determining the most stable conformers. yu.edu.joyu.edu.joresearchgate.net Similar studies on halohydrin dehalogenases have shown that the conformational landscape of the enzyme influences its function and promiscuity. mdpi.comresearchgate.net
Predicting reaction pathways using machine learning and reaction network approaches is an emerging area that could be applied to this compound. rsc.orggoldschmidt.inforesearchgate.net These methods can help in identifying plausible reaction products and intermediates, thus guiding the design of new synthetic routes. By training models on known organic reactions, it is possible to predict the outcomes of new transformations with a certain degree of accuracy. rsc.org
Q & A
Q. What are the optimized synthetic pathways for 2-Bromo-3-methoxybutane-1,4-diol, and how can regioselectivity be controlled during bromination?
- Methodological Answer : Bromination of diol precursors often involves electrophilic substitution or radical mechanisms. To achieve regioselective bromination at the 2-position:
- Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) to favor bromide ion stabilization.
- Introduce steric or electronic directing groups (e.g., methoxy at 3-position) to guide bromine placement .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using 2D NMR (NOESY) to assess spatial proximity of bromine and methoxy groups.
Q. How can spectroscopic techniques differentiate this compound from structural isomers?
- Methodological Answer :
- ¹H/¹³C NMR :
- The methoxy group (-OCH₃) appears as a singlet (~3.3 ppm in ¹H NMR; ~55 ppm in ¹³C NMR).
- Bromine’s deshielding effect shifts adjacent protons downfield (e.g., H-2 at ~4.5–5.0 ppm).
- IR Spectroscopy :
- Confirm hydroxyl (broad ~3200–3500 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) :
- Look for molecular ion [M+H]⁺ at m/z 227.0 (C₅H₁₁BrO₃⁺) and isotopic splitting from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. What experimental strategies minimize side reactions (e.g., elimination or etherification) during functionalization of this compound?
- Methodological Answer :
- Solvent Selection : Use non-nucleophilic solvents (e.g., THF or DCM) to suppress SN2 pathways and favor radical or polar mechanisms.
- Temperature Control : Maintain temperatures below 0°C to inhibit elimination (e.g., formation of diene byproducts).
- Catalyst Tuning : For cross-coupling reactions (e.g., Suzuki-Miyaura), ligand-free Pd catalysts in flow reactors enhance efficiency by reducing nanoparticle aggregation, as demonstrated in analogous Heck-Matsuda reactions .
Q. How does solvent polarity affect the interfacial behavior of this compound in electrochemical studies?
- Methodological Answer :
- Conduct electrocapillary measurements to study adsorption at Hg electrodes.
- In polar solvents (e.g., aqueous NaF), observe Langmuir adsorption isotherms at negative potentials, indicating monolayer formation.
- Switch to low-polarity solvents (e.g., acetonitrile) to destabilize hydrogen bonding, altering orientation and adsorption kinetics .
Q. How can contradictory catalytic activity data in this compound-mediated reactions be resolved?
- Methodological Answer :
- Variable Isolation : Systematically test parameters (e.g., catalyst loading, solvent dielectric constant) using a Design of Experiments (DoE) approach.
- In Situ Spectroscopy : Employ Raman or UV-Vis to monitor intermediate species and identify competing pathways.
- Batch vs. Flow Reactors : Reconcile discrepancies by comparing ligand requirements (batch) vs. enhanced mass transfer (flow), as seen in Pd-catalyzed arylations .
Data Contradiction Analysis
Q. Why do adsorption studies report conflicting isotherm models for diol derivatives under varying electrical conditions?
- Resolution Framework :
- At constant charge , adsorption follows congruent Langmuir isotherms due to uniform surface coverage.
- At constant potential , non-congruent behavior arises from dipole reorientation or solvent restructuring near the electrode. Validate via impedance spectroscopy to correlate interfacial capacitance with molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
